Boc-D-leu-osu Boc-D-leu-osu Boc-D-Leu-OSu is an amino acid-containing building block. It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S.

Brand Name: Vulcanchem
CAS No.:
VCID: VC21549778
InChI: InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1
SMILES: CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Molecular Formula: C15H24N2O6
Molecular Weight: 328.36 g/mol

Boc-D-leu-osu

CAS No.:

Cat. No.: VC21549778

Molecular Formula: C15H24N2O6

Molecular Weight: 328.36 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-leu-osu -

Specification

Molecular Formula C15H24N2O6
Molecular Weight 328.36 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Standard InChI InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1
Standard InChI Key WXRGJQZMGGGTSS-SNVBAGLBSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
SMILES CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Boc-D-Leu-OSu, also known as N-(tert-butoxycarbonyl)-D-leucine N-hydroxysuccinimide ester, is an activated D-leucine derivative protected with a tert-butyloxycarbonyl (Boc) group. This compound features a characteristic structure where the carboxyl group of D-leucine is activated as a succinimide ester while the amino group is protected by the Boc group.

Basic Chemical Information

The fundamental chemical properties of Boc-D-Leu-OSu are summarized in the following table:

PropertyValue
CAS Number60111-76-4
Molecular FormulaC₁₅H₂₄N₂O₆
Molecular Weight328.36-328.37
Melting Point148-149°C
SolubilityDMF: 30mg/mL, Ethanol: 30mg/mL
Storage Temperature-20°C
Target ClassificationAmino Acid Derivatives

The molecular structure consists of a D-leucine core with a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and a hydroxysuccinimide ester activating group on the carboxyl terminus. This structural arrangement makes it particularly valuable for peptide synthesis applications where controlled coupling reactions are essential.

Physical Characteristics

Boc-D-Leu-OSu typically appears as a white powder with specific optical rotation properties that confirm its D-isomer configuration . The compound demonstrates good stability when stored appropriately at low temperatures and protected from moisture. Its solubility profile shows greater dissolution in polar organic solvents like DMF and ethanol compared to aqueous solutions, reflecting its moderately hydrophobic nature.

Synthesis and Preparation Methods

The synthesis of Boc-D-Leu-OSu involves several critical steps to ensure proper stereochemistry and functional group protection. Though the search results primarily detail methods for the L-isomer, the D-isomer follows similar protocols with appropriate starting materials.

Documented Synthetic Examples

From the available literature, it appears that Boc-D-Leu-OSu can be prepared with good yields. One reported procedure mentions:

"Obtained similarly to Boc–l-Ile–NH2 using Boc–d-Leu–OSu. White powder; yield 75%; m.p. 148–149 °C"

This suggests that standardized methods for preparing activated amino acid esters can be adapted effectively for this D-isomer with expected yields around 75%.

Applications in Biochemical Research

Boc-D-Leu-OSu serves multiple functions in biochemical and pharmaceutical research, with its primary applications focusing on peptide synthesis and the development of bioactive compounds.

Peptide Synthesis Applications

As an activated amino acid building block, Boc-D-Leu-OSu facilitates efficient peptide bond formation in solid-phase and solution-phase peptide synthesis. The D-configuration of leucine is particularly valuable when creating peptides with non-natural stereochemistry, which can offer:

  • Enhanced resistance to enzymatic degradation

  • Improved pharmacokinetic properties

  • Novel conformational structures that may enhance biological activity

  • Modified receptor binding characteristics

Therapeutic Peptide Development

Boc-D-Leu-OSu has been specifically noted for its use in developing therapeutic peptides with significant pharmaceutical potential:

  • Synthesis of gastrin antagonist analogues: The compound serves as a crucial building block in creating modified peptides that can antagonize gastrin activity, potentially useful in treating conditions related to excessive gastric acid secretion .

  • Antibiotic peptide development: It has been utilized in the synthesis of Gramicidin S analogues with enhanced antimicrobial properties . The incorporation of D-leucine through this activated ester can modify the structural and biological properties of these antibiotic peptides.

Research Applications

The compound has demonstrated utility in various research contexts, including:

  • Structure-activity relationship studies of peptide-based drugs

  • Development of peptidomimetics with enhanced stability

  • Creating peptide libraries for screening bioactive compounds

  • Designing specialized peptide probes for biological research

Comparison with Related Compounds

Understanding the relationship between Boc-D-Leu-OSu and similar compounds provides valuable context for its application in biochemical research.

Stereochemical Considerations

The D-configuration of leucine in Boc-D-Leu-OSu (CAS: 60111-76-4) distinguishes it from its more common L-isomer, Boc-L-Leu-OSu (CAS: 3392-09-4) . This stereochemical difference significantly impacts the biological and structural properties of resulting peptides:

  • Peptides containing D-amino acids typically demonstrate enhanced resistance to proteolytic degradation

  • The introduction of D-amino acids can induce distinct conformational changes in peptide structure

  • The biological activity profile often differs between peptides containing L- versus D-amino acids

Related Reactive Amino Acid Derivatives

Boc-D-Leu-OSu belongs to a family of activated amino acid esters used in peptide synthesis. Related compounds include:

  • Other D-amino acid derivatives with Boc protection

  • Alternative activated ester forms (e.g., pentafluorophenyl esters)

  • Different protecting group strategies (Fmoc, Z) for D-leucine activation

Each variant offers specific advantages depending on the synthetic strategy and desired peptide properties.

Current Research Applications

Recent research has highlighted several specialized applications for Boc-D-Leu-OSu in pharmaceutical development.

Gastrin Antagonist Development

Research by Rodriguez et al. demonstrated the use of Boc-D-Leu-OSu in creating novel gastrin antagonists by introducing D-amino acids into peptide analogues of the C-terminal tetrapeptide of gastrin . These modified peptides exhibited promising antagonistic activity, suggesting potential therapeutic applications for conditions involving gastrin dysregulation.

Antibiotic Peptide Research

Work by Sato and colleagues utilized Boc-D-Leu-OSu in the design and synthesis of Gramicidin S analogues with enhanced antibiotic activity . The incorporation of D-leucine residues through this activated ester contributed to peptides with improved antimicrobial properties while potentially reducing toxicity to mammalian cells.

TSPO Ligand Development

Research on translocator protein (TSPO) ligands has incorporated Boc-D-Leu-OSu in the synthesis of new dipeptide derivatives. One study reported:

"Obtained similarly to Boc–l-Ile–NH2 using Boc–d-Leu–OSu. White powder; yield 75%; m.p. 148–149 °C"

These TSPO ligands demonstrated notable pharmacological activity as shown in behavioral studies with specific dose-response relationships.

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